![molecular formula C9H9BrN4 B13179293 1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)
1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a bromopyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-bromopyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromopyridine moiety may play a crucial role in binding to these targets, while the pyrazole ring may contribute to the overall activity of the compound.
相似化合物的比较
Similar Compounds
Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate: This compound features a cyclopropane ring instead of a pyrazole ring and has different chemical properties and applications.
5-Bromopyridine-3-carboxylic acid methyl ester: This compound has a carboxylic acid ester group instead of a pyrazole ring and is used in different types of chemical reactions.
Methyl 1-(5-bromopyridin-2-yl)-5-(tert-butyl)-1H-pyrazole-4-carboxylate: This compound has a tert-butyl group and a carboxylate ester group, making it structurally similar but functionally different.
Uniqueness
1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of a bromopyridine moiety and a pyrazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C9H9BrN4 |
|---|---|
分子量 |
253.10 g/mol |
IUPAC 名称 |
1-[(5-bromopyridin-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c10-7-1-2-8(12-5-7)6-14-4-3-9(11)13-14/h1-5H,6H2,(H2,11,13) |
InChI 键 |
FPLYWDULSIQNLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)CN2C=CC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



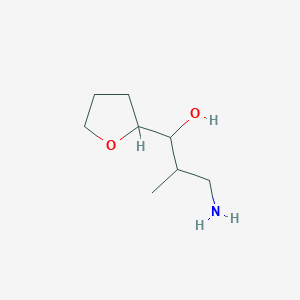
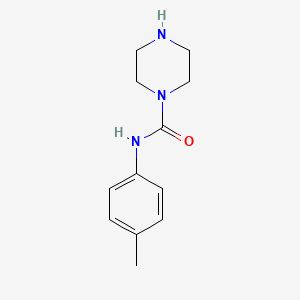
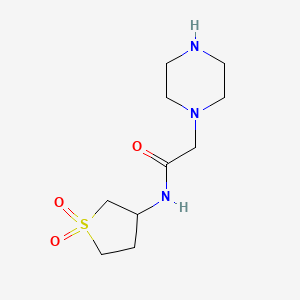
![8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13179251.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13179253.png)
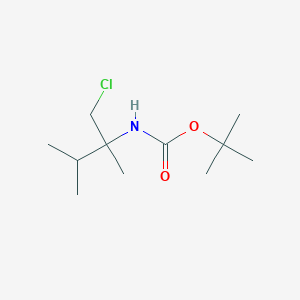
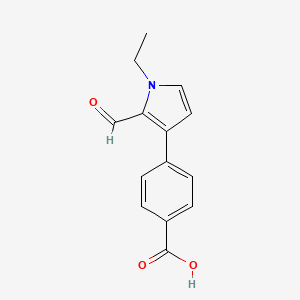
![tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B13179261.png)
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13179267.png)
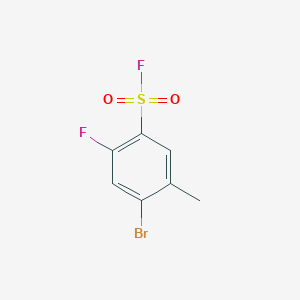
![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)
![N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine](/img/structure/B13179284.png)

